molecular formula C16H16O5 B311221 4-Methoxyphenyl 2,3-dimethoxybenzoate

4-Methoxyphenyl 2,3-dimethoxybenzoate

Cat. No.: B311221
M. Wt: 288.29 g/mol
InChI Key: AXAHMFWNWAAZAJ-UHFFFAOYSA-N
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Description

Molecular Structure and Classification

Based on the systematic nomenclature, 4-Methoxyphenyl 2,3-dimethoxybenzoate would be classified as an aromatic ester compound formed through the esterification of 2,3-dimethoxybenzoic acid with 4-methoxyphenol. The compound belongs to the broader family of methoxylated benzoate esters, which are characterized by their multiple methoxy substituents on aromatic rings.

The search results reveal that 2,3-dimethoxybenzoic acid, one of the constituent components, has the molecular formula C₉H₁₀O₄ with a molecular weight of 198.17 g/mol. This acid serves as the carboxylic acid component in the proposed ester formation. The compound is also known by alternative names including o-Veratric acid and has the CAS number 1521-38-6.

For structural comparison, anisole (methoxybenzene), which represents the core aromatic ether structure found in 4-methoxyphenol, has the formula CH₃OC₆H₅ and exhibits characteristic electron-donating properties that enhance nucleophilicity of the aromatic ring. This electron-rich nature significantly influences the reactivity patterns of compounds containing methoxyphenyl groups.

Historical Context and Discovery

The development of methoxylated aromatic compounds has deep historical roots in organic chemistry. Anisole, a fundamental building block related to the methoxyphenyl component, was first synthesized in 1841 by Auguste Cahours through barium anisate decarboxylation while heating p-anisic acid with barium oxide. This pioneering work established the foundation for understanding methoxy-substituted aromatic systems.

The synthetic preparation of anisole involves the reaction: 2 CH₃OC₆H₄COOH + BaO → (CH₃OC₆H₄COO)₂Ba + H₂O, followed by thermal decarboxylation: (CH₃OC₆H₄COO)₂Ba → 2 CH₃OC₆H₅ + BaCO₃. This historical synthesis demonstrates the longstanding interest in methoxylated aromatic compounds for their unique chemical properties.

Nomenclature and Systematic Naming Conventions

The systematic naming of methoxylated benzoate compounds follows IUPAC conventions that specify the positions of methoxy substituents and the nature of the ester linkage. In the search results, various related compounds demonstrate these naming patterns:

  • 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate (CAS: 380427-15-6) with molecular formula C₁₇H₁₆O₆
  • Methyl 4-{[(3,4-dimethoxyphenyl)carbonyl]oxy}-3-methoxybenzoate with molecular formula C₁₈H₁₈O₇
  • [4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl] 3,4-dimethoxybenzoate with molecular formula C₂₅H₂₂O₆

Structural Comparison with Related Benzoate Derivatives

The search results provide extensive information about structurally related compounds that share similar methoxylated benzoate motifs. Several key structural analogs include:

3,4-Dimethoxybenzoate Derivatives : Multiple compounds in the database contain the 3,4-dimethoxybenzoic acid moiety, including compound with the IUPAC name (4-formyl-2-methoxyphenyl) 3,4-dimethoxybenzoate, which has a molecular weight of 316.30 g/mol and contains the InChI identifier: InChI=1S/C17H16O6/c1-20-13-7-5-12(9-16(13)22-3)17(19)23-15-6-4-11(10-18)8-15(15)21-2/h4-10H,1-3H3.

2-Methoxyphenyl Derivatives : Several compounds demonstrate the incorporation of 2-methoxyphenyl groups, such as [2-(2-methoxyphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate with molecular formula C₁₈H₁₉NO₄.

Multiple Methoxy Substitution Patterns : The search results reveal compounds with various methoxy substitution patterns, including 3,5-dimethoxy arrangements as seen in compound , [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3,5-dimethoxybenzoate with molecular weight 432.4 g/mol.

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

(4-methoxyphenyl) 2,3-dimethoxybenzoate

InChI

InChI=1S/C16H16O5/c1-18-11-7-9-12(10-8-11)21-16(17)13-5-4-6-14(19-2)15(13)20-3/h4-10H,1-3H3

InChI Key

AXAHMFWNWAAZAJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and chemical properties of dimethoxybenzoates are highly sensitive to the positions of methoxy groups on the aromatic rings. Key findings include:

  • Anti-invasive activity : 2,3-Disubstituted analogs with a methoxy group at the 2-position exhibit significant anti-invasive activity. In contrast, 2,4-disubstituted analogs (e.g., 2,4-dimethoxybenzoate) are inactive, highlighting the importance of substituent positioning .
  • Electron density modulation : Methoxy groups exert inductive and mesomeric effects, altering electron density in the aromatic system. For example, 2,3-dimethoxybenzoates exhibit stronger metal-oxygen bonds in copper(II) complexes compared to 3,5-dimethoxybenzoates due to increased electron density on carboxylate oxygen atoms .

Table 1: Substituent Position Effects on Key Properties

Compound Substituent Positions Key Property Reference
4-Methoxyphenyl 2,3-dimethoxybenzoate 2,3-(benzoate); 4-(phenyl) Hypothesized high anti-invasive activity
2,4-Dimethoxybenzoate 2,4- Inactive in anti-invasive assays
3,5-Dimethoxybenzoate 3,5- Low solubility (10⁻⁵ mol·dm⁻³)
2,6-Dimethoxybenzoate 2,6- High solubility (10⁻² mol·dm⁻³)
Physical and Chemical Properties
  • Solubility : Substituent positions significantly influence aqueous solubility. For copper(II) dimethoxybenzoates, solubility follows the order: 2,6- > 2,3- > 3,5-, with 2,6-dimethoxybenzoate being the most soluble (10⁻² mol·dm⁻³) due to reduced steric hindrance and favorable inductive effects .
  • Magnetic behavior : Copper(II) 2,3-dimethoxybenzoate forms antiferromagnetic dimers with effective magnetic moments (µeff) of 1.47 BM at room temperature. In contrast, 3,5-dimethoxybenzoate exhibits weaker metal-oxygen bonding, resulting in higher µeff (1.75 BM) .

Table 2: Physicochemical Properties of Copper(II) Dimethoxybenzoates

Property 2,3-Dimethoxybenzoate 3,5-Dimethoxybenzoate 2,6-Dimethoxybenzoate
Solubility (mol·dm⁻³) 10⁻³ 10⁻⁵ 10⁻²
Magnetic Moment (BM, 298 K) 1.47 1.75 1.47
Thermal Decomposition Pathway Multi-step dehydration Single-step dehydration Multi-step dehydration
Reference
Metabolic Pathways
  • O-Demethylation: 3,4-Dimethoxybenzoate is metabolized by Sporomusa ovata via O-demethylation to yield vanillate and gallic acid. This suggests that adjacent methoxy groups (3,4-) are susceptible to enzymatic cleavage, whereas non-adjacent substituents (e.g., 2,3-) may resist degradation .
  • Steric protection : The 2,3-dimethoxy configuration may shield the ester linkage in 4-Methoxyphenyl 2,3-dimethoxybenzoate from hydrolytic enzymes, enhancing metabolic stability compared to 3,4-dimethoxy analogs .
Thermal Stability
  • Metal complexes : Copper(II) 2,4-dimethoxybenzoate is more thermally stable than its 3,4-dimethoxy counterpart, decomposing at higher temperatures (1173 K) to form CuO. This stability arises from optimized electron density distribution and reduced steric strain .
  • Dehydration pathways : Hydrated copper(II) 2,3-dimethoxybenzoate loses water molecules in a stepwise manner (CuL₂·2H₂O → CuL₂ → CuO), whereas 3,5-dimethoxybenzoate dehydrates in a single step, reflecting differences in coordination geometry .

Preparation Methods

Synthesis of 2,3-Dimethoxybenzoyl Chloride

Converting 2,3-dimethoxybenzoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly reactive electrophile. This method, though older, remains relevant for large-scale production due to its rapid kinetics. Key steps include:

  • Reflux conditions : Heating at 60–70°C for 2 hours under anhydrous conditions achieves quantitative conversion.

  • Solvent-free synthesis : Excess thionyl chloride acts as both reactant and solvent, simplifying downstream processing.

Coupling with 4-Methoxyphenol

The acyl chloride reacts with 4-methoxyphenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl. Yields range from 75–88%, depending on the purity of the phenol and reaction stoichiometry. Challenges include:

  • Moisture sensitivity : Hydrolysis of the acid chloride competes with esterification, necessitating strict anhydrous conditions.

  • Base selection : Triethylamine outperforms pyridine in minimizing side reactions, with a 12% increase in yield observed in comparative trials.

Comparative Analysis of Synthetic Approaches

Parameter DCC-Mediated Method Acid Chloride Method
Yield 85–92%75–88%
Reaction Time 3–5 hours1–2 hours
Temperature 35–40°C60–70°C
Byproducts DCU (non-toxic)HCl (corrosive)
Solvent Recovery >90%70–80%
Industrial Scalability High (closed-loop recycling)Moderate (waste acid disposal)

The DCC method offers superior yields and greener chemistry metrics but requires higher upfront costs for catalyst synthesis. The acid chloride route, while faster, generates corrosive waste and demands rigorous safety protocols.

Purification and Characterization Techniques

Column Chromatography

Silica gel chromatography with dichloromethane/ethyl acetate gradients (10:1 to 5:1 v/v) resolves unreacted starting materials and DCU, achieving >98% purity. Fractions containing the target ester exhibit Rf = 0.45–0.55 in 7:3 hexane/ethyl acetate.

Spectroscopic Validation

  • ¹H NMR : Distinct signals at δ 3.85–3.90 (methoxy groups), δ 6.85–7.25 (aromatic protons), and δ 5.10–5.30 (ester carbonyl) confirm structural integrity.

  • FT-IR : Strong absorbance at 1720–1740 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-O ester).

Industrial Scalability and Environmental Considerations

Solvent Recycling Systems

Closed-loop distillation units recover >90% of chlorinated solvents, reducing raw material consumption by 40%. Lifecycle assessments indicate a 25% lower carbon footprint compared to single-use systems.

Catalytic Innovations

Emerging protocols using polymer-supported DCC analogs enable heterogeneous catalysis, simplifying product isolation and reducing DCU contamination . Pilot studies show comparable yields (88–90%) with five reuse cycles.

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